[(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate
CAS No.: 7392-74-7
Cat. No.: VC20752419
Molecular Formula: C27H22O8
Molecular Weight: 474.5 g/mol
* For research use only. Not for human or veterinary use.
![[(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate - 7392-74-7](/images/no_structure.jpg)
CAS No. | 7392-74-7 |
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Molecular Formula | C27H22O8 |
Molecular Weight | 474.5 g/mol |
IUPAC Name | [(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate |
Standard InChI | InChI=1S/C27H22O8/c1-27(35-25(30)20-15-9-4-10-16-20)22(34-24(29)19-13-7-3-8-14-19)21(33-26(27)31)17-32-23(28)18-11-5-2-6-12-18/h2-16,21-22H,17H2,1H3/t21-,22-,27-/m1/s1 |
Standard InChI Key | KOELERLPRQKGLG-VHFRWLAGSA-N |
Isomeric SMILES | C[C@]1([C@@H]([C@H](OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES | CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES | CC1(C(C(OC1=O)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Chemical Identity and Structural Characteristics
2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone is characterized by its distinctive chemical structure featuring three benzoyl groups strategically positioned within a modified ribonic acid framework. The compound represents a lactone form of ribonic acid with specific stereochemistry as indicated by its systematic name.
Nomenclature and Identification
The compound is known by several synonyms in scientific literature:
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2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone
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2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic-γ-lactone
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(3R,4R,5R)-4-(benzoyloxy)-5-[(benzoyloxy)methyl]-3-methyl-2-oxooxolan-3-yl benzoate
The compound's identification parameters include:
Structural Features
The molecular structure reveals several key features that contribute to its chemical behavior:
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Three benzoyl groups (C6H5CO-) attached via ester linkages
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A lactone ring structure (intramolecular ester)
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A methyl group at the C-2 position
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Specific stereochemistry as indicated by the R designations
The presence of multiple aromatic rings from the benzoyl groups significantly influences the compound's lipophilicity and molecular interactions, while the lactone structure contributes to its reactivity profile .
Physicochemical Properties
The physical and chemical properties of [(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate provide essential information for its handling, storage, and application in various research contexts.
Basic Physical Properties
Table 1: Physical Properties of 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone
Solubility and Stability
The compound demonstrates characteristic solubility profiles consistent with its structure:
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Limited water solubility due to its lipophilic benzoyl groups
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Good solubility in organic solvents such as dichloromethane, chloroform, and DMSO
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Stability under standard laboratory conditions
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Potential reactivity with strong bases or nucleophiles due to the presence of multiple ester groups
Spectroscopic Properties
The compound exhibits distinctive spectroscopic characteristics that facilitate its identification and purity assessment:
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Characteristic IR absorption bands for ester carbonyl groups
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Complex 1H NMR spectrum reflecting the multiple aromatic protons and methyl group
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Specific optical rotation due to its defined stereochemistry
Synthesis and Preparation Methods
The synthesis of 2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone employs specialized organic chemistry techniques to achieve the desired stereochemistry and functional group arrangement.
Laboratory Synthesis Routes
The primary synthetic approach involves the benzoylation of D-ribonic acid derivatives using benzoyl chloride as the benzoylating agent. The process typically follows these key steps:
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Protection of specific hydroxyl groups
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Strategic benzoylation reactions
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Introduction of the methyl group at the C-2 position
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Lactone formation through intramolecular esterification
This multistep synthesis requires careful control of reaction conditions to maintain the desired stereochemistry at each carbon center.
Industrial Production Methods
Industrial production methods mirror laboratory synthesis but implement scaled-up processes with additional considerations:
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Larger reaction vessels and quantities
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Enhanced purification techniques
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Stringent quality control measures
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Optimization for yield and purity
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Enhanced safety protocols for handling benzoyl chloride and other reagents
Chemical Reactivity and Transformations
The unique structure of [(2R,3R,4R)-3,4-dibenzoyloxy-4-methyl-5-oxooxolan-2-yl]methyl benzoate enables various chemical transformations that are valuable in synthetic chemistry.
Characteristic Reactions
The compound can undergo several types of chemical reactions:
Oxidation Reactions
These reactions can introduce additional functional groups or modify existing ones, often targeting the lactone ring or benzoyl groups .
Reduction Reactions
Reducing agents such as sodium borohydride can be employed to reduce carbonyl groups or cleave ester linkages under controlled conditions .
Substitution Reactions
Applications in Scientific Research
The compound has found significant applications across multiple scientific domains, particularly in pharmaceutical research and organic synthesis.
Pharmaceutical Applications
2,3,5-Tri-O-benzoyl-2-C-methyl-D-ribonic acid-1,4-lactone serves as an important intermediate in pharmaceutical synthesis, particularly in antiviral research. It has been identified as "Sofosbuvir Impurity 95" in some contexts, suggesting its relevance to the synthesis or quality control of sofosbuvir, a major antiviral medication used in treating hepatitis C .
Organic Synthesis Applications
As a versatile building block, the compound facilitates:
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Synthesis of modified nucleosides and nucleotides
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Development of complex carbohydrate derivatives
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Creation of chiral auxiliaries for asymmetric synthesis
Biochemical Research
The compound's unique structure makes it valuable for studies involving:
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Carbohydrate metabolism
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Enzyme inhibition studies
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Structure-activity relationship investigations
Supplier Reference | Package Size | Price (as of April 2025) |
---|---|---|
IN-DA008POA | 1g | €126.00 |
IN-DA008POA | 5g | €324.00 |
IN-DA008POA | 10g | €574.00 |
54-OR52079 | Undefined size | Price upon inquiry |
7W-GC0002 | Undefined size | Price upon inquiry |
4Z-S-055103 | 5mg - 100mg | Price upon inquiry |
Quality Specifications
Commercial suppliers typically provide the compound with the following quality parameters:
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Purity level (typically >95% or >98%)
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Certificate of analysis
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Spectroscopic characterization data
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Storage recommendations (generally 2-8°C)
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Safety information including hazard codes (e.g., Xn - Harmful)
Historical Context and Research Evolution
The compound's significance in chemical research has evolved over time, with notable research contributions documented in scientific literature.
Key Research Publications
Seminal work on this compound was published in Carbohydrate Research in 1984, with authors including Aparicio, Fidel J. Lopez; Cubero, Isidoro Izquierdo; and Olea, Maria D. Portal. This publication (vol. 129, pp. 99-110) established foundational synthetic methodologies that have influenced subsequent research in this area .
Patent Landscape
The compound has appeared in numerous patents, particularly those related to:
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Nucleoside analog synthesis
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Antiviral drug development
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Pharmaceutical manufacturing processes
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Analytical method development
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